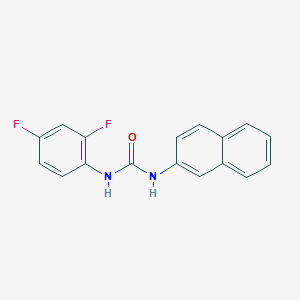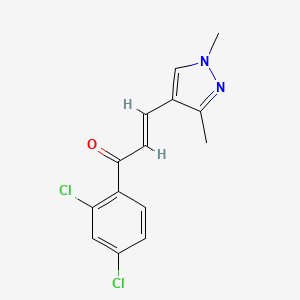![molecular formula C19H17NO5 B5438537 6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)
6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one, commonly known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
科学研究应用
DMBO has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMBO is in the field of cancer research. Studies have shown that DMBO exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DMBO induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting various signaling pathways involved in cancer progression.
DMBO has also been studied for its neuroprotective effects. Studies have shown that DMBO protects against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. DMBO exerts its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
作用机制
DMBO exerts its biological effects by modulating various signaling pathways involved in cellular processes. DMBO has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMBO also inhibits the activity of mitogen-activated protein kinase (MAPK), which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
DMBO exhibits a range of biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, DMBO exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. At higher concentrations, DMBO induces apoptosis and inhibits cell proliferation by targeting various signaling pathways involved in cancer progression.
实验室实验的优点和局限性
DMBO has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBO exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, DMBO has some limitations, including its potential toxicity and lack of selectivity for specific signaling pathways.
未来方向
There are several future directions for DMBO research. One area of interest is in the development of DMBO derivatives with improved selectivity and potency for specific signaling pathways. Another area of interest is in the development of DMBO-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of DMBO and its derivatives.
合成方法
The synthesis of DMBO involves the reaction of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The final product is purified through recrystallization to obtain DMBO in high yield and purity.
属性
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-(2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-7-5-4-6-12(15)8-9-18-20-14-11-17(24-3)16(23-2)10-13(14)19(21)25-18/h4-11H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLDWMVRAZRDU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5438466.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438483.png)
![3-(4-nitrophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5438491.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5438494.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5438498.png)
![1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B5438501.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5438515.png)

![N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine](/img/structure/B5438535.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5438543.png)